molecular formula C18H21N3O2 B449146 2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE

2-[(4-METHOXYPHENYL)AMINO]-N'-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE

Cat. No.: B449146
M. Wt: 311.4g/mol
InChI Key: HEAZJCMOIWSLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylethylidene group attached to a propanehydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 1-phenylethylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and molecular markers .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

Compared to these similar compounds, 2-[(4-METHOXYPHENYL)AMINO]-N’-(1-PHENYLETHYLIDENE)PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylethylidene groups contribute to its enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4g/mol

IUPAC Name

2-(4-methoxyanilino)-N-(1-phenylethylideneamino)propanamide

InChI

InChI=1S/C18H21N3O2/c1-13(15-7-5-4-6-8-15)20-21-18(22)14(2)19-16-9-11-17(23-3)12-10-16/h4-12,14,19H,1-3H3,(H,21,22)

InChI Key

HEAZJCMOIWSLNC-UHFFFAOYSA-N

SMILES

CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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